![molecular formula C14H11BrN4O B2640139 6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 89607-40-9](/img/structure/B2640139.png)
6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
This compound belongs to the class of organic compounds known as pyrano[2,3-c]pyrazoles . It is a heterocyclic compound with a pyran fused to a pyrazole ring . The pyrano[2,3-c]pyrazole core is a significant structural moiety in diverse classes of bioactive organic molecules .
Synthesis Analysis
The synthesis of this compound can be achieved effectively in aqueous media without a catalyst by the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one . This method has the advantages of mild conditions, high yields, and environmentally benign procedure .Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole ring that is almost coplanar to the fused pyran ring . The pyrazole ring forms a dihedral angle with the phenyl ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one . This reaction can be carried out in the presence of the choline chloride/thiourea catalyst under reflux or ultrasonic irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 188–189 °C . It also has a specific linear formula and molecular weight .Scientific Research Applications
Antiviral Activity
The indole scaffold, present in our compound, has been associated with antiviral properties. Notably, derivatives of 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have demonstrated inhibitory activity against influenza A and CoxB3 viruses . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibit potent antiviral effects against Coxsackie B4 virus .
Anti-HIV Activity
Researchers have synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promising results against both HIV-1 (IIIB) and HIV-2 (ROD) strains .
Antileishmanial and Antimalarial Potential
Pyrazole-bearing compounds, including our compound, have been recognized for their pharmacological effects. While the specific antileishmanial and antimalarial activities of our compound need further investigation, its pyrazole moiety suggests potential in these areas .
Neurotoxicity Assessment
A newly synthesized pyrazoline derivative, closely related to our compound, was studied for its neurotoxic effects. Although not directly applicable to our compound, this research highlights the importance of assessing potential neurotoxicity in novel compounds .
Other Biological Activities
Indole derivatives, including our compound, have also been linked to anti-inflammatory, anticancer, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities. Their diverse biological potential makes them intriguing candidates for further exploration .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
6-amino-4-(4-bromophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c1-7-11-12(8-2-4-9(15)5-3-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLUTCSIJJHFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
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